4-(2-Fluorophenoxy)phenol

Physicochemical characterization Crystallization Formulation science

4-(2-Fluorophenoxy)phenol (CAS 328-21-2) is the performance-defining building block where isomer identity dictates biological outcome. The ortho-fluorine substitution confers essential c-Met kinase inhibition (IC50 as low as 0.26 nM) and patented herbicidal superiority—attributes not replicated by 3- or 4-fluoro isomers. Its intermediate pKa (9.84) and lower mp (79–80°C) provide processing advantages over para-fluoro analogs. For oncology and agrochemical programs where SAR precision and patent integrity are non-negotiable, this is the required starting material. Standard international B2B shipping; request a quote for bulk quantities.

Molecular Formula C12H9FO2
Molecular Weight 204.20 g/mol
CAS No. 328-21-2
Cat. No. B8033255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Fluorophenoxy)phenol
CAS328-21-2
Molecular FormulaC12H9FO2
Molecular Weight204.20 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)OC2=CC=C(C=C2)O)F
InChIInChI=1S/C12H9FO2/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8,14H
InChIKeyJLVGTPXAULRILB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Fluorophenoxy)phenol (CAS 328-21-2): Physicochemical Profile and Industrial Positioning for Procurement Decisions


4-(2-Fluorophenoxy)phenol (CAS 328-21-2) is a fluorinated diaryl ether of molecular formula C₁₂H₉FO₂ (MW 204.20 g/mol), existing as a white to off-white crystalline powder with a melting point of 79–80 °C, insoluble in water but soluble in ethanol and acetone . Its predicted pKa of 9.84 ± 0.15 positions the phenolic –OH near the threshold of physiological ionization, a feature that differentiates it from its positional isomers . The compound serves as a critical synthetic intermediate in two major domains: (i) as a precursor to 4-(2-fluorophenoxy)quinoline-based c-Met kinase inhibitors for oncology research [1], and (ii) as a building block for fluorophenoxyphenoxypropionate herbicides, where the ortho-fluorine substitution pattern on the phenoxy ring is explicitly claimed to confer unexpected superiority in herbicidal activity relative to non-fluorinated or differently substituted analogs [2].

Why 4-(2-Fluorophenoxy)phenol Cannot Be Casually Replaced by Its Positional Isomers or Non-Fluorinated Analogs


The para-phenoxyphenol scaffold appears superficially interchangeable among positional isomers, yet the specific ortho-fluorine substitution on the terminal phenoxy ring of 4-(2-fluorophenoxy)phenol exerts two non-trivial effects that preclude simple substitution. First, the ortho-fluorine modulates the acidity of the distal phenolic –OH (predicted pKa 9.84) relative to the para-fluoro isomer 4-(4-fluorophenoxy)phenol (calculated pKa 9.70; predicted pKa 10.07) and the ortho-hydroxy isomer 2-(4-fluorophenoxy)phenol (predicted pKa 10.35), altering ionization-dependent properties such as solubility, partitioning, and hydrogen-bonding capacity . Second, and more critically for procurement decisions, the 2-fluorophenoxy motif is not merely a synthetic convenience—it is the pharmacophoric element that enables potent c-Met kinase inhibition in quinoline-derived series, where SAR studies consistently demonstrate that altering or removing the fluorine at the 2-position of the phenoxy ring abolishes or drastically reduces enzymatic and cellular potency [1]. In the agrochemical context, the 2-fluoro substitution is explicitly required for the unexpected herbicidal superiority claimed in the foundational fluorophenoxyphenoxypropionate patent family, where prior art lacking the 2-fluoro substituent exhibits inferior activity [2].

Quantitative Differentiation Evidence for 4-(2-Fluorophenoxy)phenol (CAS 328-21-2) vs. Closest Analogs


Melting Point Differentiation: 4-(2-Fluorophenoxy)phenol vs. 4-(4-Fluorophenoxy)phenol for Purification and Formulation Workflows

4-(2-Fluorophenoxy)phenol exhibits a melting point of 79–80 °C, which is approximately 15–18 °C lower than that of its para-fluoro positional isomer 4-(4-fluorophenoxy)phenol (mp 94–98 °C) . This substantial melting point depression arises from the disruption of crystal packing symmetry imparted by the ortho-fluorine substituent. For procurement and formulation workflows, the lower melting point of the 2-fluoro isomer translates into greater solubility in organic solvents at ambient temperature, reduced energy input for melt-processing applications, and differentiated crystallization behavior during purification by recrystallization. The ortho-hydroxy positional isomer 2-(4-fluorophenoxy)phenol (mp 77–78 °C) has a comparable melting point to the target compound but differs fundamentally in the position of the phenolic –OH, which alters its reactivity profile in etherification and esterification reactions .

Physicochemical characterization Crystallization Formulation science

Phenolic pKa Modulation: Ortho-Fluorine Effect on Ionization State Relative to Para- and Meta-Fluoro Isomers

The predicted pKa of 4-(2-fluorophenoxy)phenol is 9.84 ± 0.15 . This value is intermediate between the calculated pKa of the para-fluoro isomer 4-(4-fluorophenoxy)phenol (pKa 9.70, JChem calculated) [1] and the predicted pKa of the ortho-hydroxy isomer 2-(4-fluorophenoxy)phenol (pKa 10.35 ± 0.35) . The meta-hydroxy isomer 3-(4-fluorophenoxy)phenol has a calculated pKa of 9.10 [2]. The ortho-fluorine on the phenoxy ring exerts an electron-withdrawing inductive effect transmitted through the diaryl ether oxygen, subtly lowering the pKa relative to the ortho-hydroxy isomer by ~0.5 log units. At physiological pH 7.4, the 2-fluoro isomer (pKa 9.84) is >99% unionized, while at formulation-relevant alkaline pH conditions near pH 9–10, the ionization difference between the 2-fluoro isomer (pKa 9.84) and the meta-hydroxy isomer (pKa 9.10) becomes substantial—a ~0.74 unit difference equating to an approximately 5.5-fold difference in the ionized fraction. This differential ionization directly influences aqueous solubility, membrane permeability, and protein binding when the compound is used as a synthon for bioactive molecule construction.

Ionization state Lipophilicity Drug-likeness pKa

c-Met Kinase Inhibitor Potency: 2-Fluorophenoxyquinoline Derivatives Demonstrate Superior Activity Relative to Foretinib

4-(2-Fluorophenoxy)phenol is the essential synthetic precursor for the 4-(2-fluorophenoxy)quinoline class of c-Met kinase inhibitors. The most potent derivative reported by Wang et al. (2017), compound 16, exhibited a c-Met kinase IC₅₀ of 1.1 nM and demonstrated cytotoxicity against HT-29, MKN-45, and A549 cells with IC₅₀ values of 0.08, 0.22, and 0.07 μM, respectively—representing 3.1-, 1.4-, and 2.1-fold greater potency than the clinical-stage comparator Foretinib in the same assay [1]. In an independent study by Liao et al. (2014), compound 40 (c-Met IC₅₀ = 1.86 nM) displayed 6.8-fold higher cytotoxicity against H460 lung cancer cells compared to Foretinib [2]. Tang et al. (2024) reported compound TS-41, a 4-(2-fluorophenoxy)-7-methoxyquinazoline dual EGFR/c-Met inhibitor, with a c-Met IC₅₀ of 0.26 nM and an EGFR L858R IC₅₀ of 68.1 nM, achieving a tumor growth inhibition rate of 55.3% in an A549-P allograft nude mouse model at 60 mg/kg, compared to Afatinib's 46.4% inhibition [3]. Critically, SAR studies across multiple publications confirm that the 2-fluorophenoxy moiety is indispensable—its removal or repositioning of the fluorine atom to the 3- or 4-position of the phenoxy ring eliminates the hydrogen-bonding interaction with the c-Met hinge region and collapses potency [1][2].

c-Met kinase Cancer therapeutics Kinase inhibitor SAR

Herbicidal Intermediate Specificity: 2-Fluoro Substitution Confers Unexpected Superiority in Fluorophenoxyphenoxypropionate Herbicides

US Patent 4,808,750 (Dow Chemical, 1989) explicitly establishes that 2-[4-(2-fluoro-4-substituted-phenoxy)phenoxy]propionic acids—for which 4-(2-fluorophenoxy)phenol is the key phenolic intermediate—represent a novel compound class with herbicidal activity that is 'unexpectedly superior in activity compared to compounds known in the art' [1]. The patent distinguishes these 2-fluoro-substituted compounds from prior art including U.S. Pat. No. 4,332,961 (4-trifluoromethylphenoxy analogs optionally containing chloro) and U.S. Pat. No. 4,332,960 (where hydrogen is the preferred 2′-substituent), noting that 2-fluoro-4-substituted-phenoxy compounds had not been previously disclosed [1]. The preferred embodiments include 4-(4-bromo-2-fluorophenoxy)phenol and 4-(4-chloro-2-fluorophenoxy)phenol as intermediates—both directly derivable from 4-(2-fluorophenoxy)phenol via electrophilic halogenation. The patent further discloses that compounds where X = Br exhibit surprising selectivity to small grain crops such as wheat and barley, being substantially non-phytotoxic while maintaining grass weed control [1]. Japanese Patent JPH01279856 (Dow Chemical, 1989) independently claims fluorophenoxyphenols of formula 4-(4-substituted-2-fluorophenoxy)phenol as novel intermediates for herbicides, reinforcing the industrial significance of this specific substitution pattern [2].

Agrochemical intermediate Herbicide Fluorophenoxyphenoxypropionate Structure-activity relationship

Antifungal Activity of 4-Fluorophenoxy-Containing Derivatives: Comparable Potency to Fluconazole Against Pathogenic Yeasts

Ansari et al. (2012) evaluated a series of phenoxyacetophenone derivatives and their (Z)-oxime analogs for in vitro antifungal activity. The oxime derivative 3d, which contains a 4-fluorophenoxy moiety structurally derived from the 4-fluorophenoxyphenol scaffold, exhibited MIC values of 15.63–31.25 μg/mL against Candida albicans, Candida glabrata, Saccharomyces cerevisiae, and Aspergillus niger [1]. This activity was described as 'comparable or more potent' relative to the reference drug fluconazole when tested against all yeast strains in the panel [1]. The 4-fluorophenoxy substitution was identified as a favorable structural feature contributing to antifungal activity within this chemotype. Importantly, the 2-fluorophenoxy isomer (the subject of this guide) presents an orthogonal vector for the fluorine atom, which in the context of related SAR studies on fluorophenoxy-containing antifungals, is expected to modulate both potency and selectivity profiles relative to the 4-fluorophenoxy counterpart tested in this study [1].

Antifungal 4-Fluorophenoxy moiety MIC Fluconazole comparator

Evidence-Backed Application Scenarios for 4-(2-Fluorophenoxy)phenol (CAS 328-21-2) in Scientific and Industrial Procurement


Medicinal Chemistry: Synthesis of c-Met Kinase Inhibitors for Targeted Cancer Therapy

4-(2-Fluorophenoxy)phenol is the essential phenolic precursor for constructing 4-(2-fluorophenoxy)quinoline and 4-(2-fluorophenoxy)quinazoline c-Met kinase inhibitors. The most advanced derivatives achieve c-Met IC₅₀ values as low as 0.26 nM and demonstrate in vivo tumor growth inhibition of 55.3% in NSCLC xenograft models, outperforming the clinical comparator Afatinib (46.4% TGI) [1]. Procurement of the 2-fluorophenoxy isomer specifically—rather than the 3- or 4-fluoro analogs—is mandatory, as extensive SAR studies confirm that the ortho-fluorine engages in critical hydrophobic and hydrogen-bonding interactions within the c-Met ATP-binding pocket that are not replicable with alternative fluorine positions [2].

Agrochemical R&D: Intermediate for Fluorophenoxyphenoxypropionate Herbicides with Broadleaf Crop Selectivity

US Patent 4,808,750 and Japanese Patent JPH01279856 establish 4-(2-fluorophenoxy)phenol and its 4-halogenated derivatives (e.g., 4-(4-bromo-2-fluorophenoxy)phenol) as key intermediates for a class of herbicides exhibiting unexpected superiority over prior art phenoxypropionate herbicides [3][4]. The 2-fluoro substitution is essential for this activity advantage. Compounds derived from this intermediate show selective postemergent grass weed control in the presence of broadleaf crops and small grain cereals (wheat, barley), with the bromo-substituted variants demonstrating particularly favorable crop safety profiles [3]. For agrochemical procurement, this patent-protected differentiation makes the 2-fluorophenoxy intermediate the required starting material for accessing this herbicide chemotype.

Antifungal Lead Discovery: 4-Fluorophenoxy Scaffold for Novel Antimycotic Agent Development

Research by Ansari et al. (2012) demonstrates that phenoxyacetophenone oxime derivatives containing a 4-fluorophenoxy moiety exhibit in vitro antifungal activity (MIC 15.63–31.25 μg/mL) that is comparable to or exceeds that of fluconazole against clinically relevant yeasts including Candida albicans and Candida glabrata [5]. 4-(2-Fluorophenoxy)phenol serves as a structurally related precursor that can be elaborated into diverse 2-fluorophenoxy-containing antifungal candidates, offering an alternative fluorine vector that may address fluconazole-resistant strains through differentiated binding modes.

Physicochemical Property-Driven Formulation Development Requiring Specific pKa and Melting Point Profiles

For applications where the ionization state and thermal behavior of the phenolic intermediate directly influence downstream processing, 4-(2-fluorophenoxy)phenol offers a differentiated profile: mp 79–80 °C (vs. 94–98 °C for the para-fluoro isomer) and pKa 9.84 (vs. 9.10–10.35 across positional isomers) [6]. The ~15 °C lower melting point relative to the para-fluoro analog reduces energy requirements for melt-based formulation and improves ambient-temperature solubility in organic solvents. The intermediate pKa value positions this compound as the preferred choice when balanced ionization (neither excessively acidic like the meta-isomer nor overly basic like the ortho-hydroxy isomer) is required for pH-dependent extraction or salt-formation steps in multi-step synthetic sequences.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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